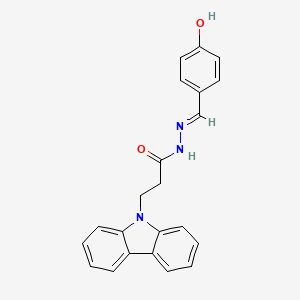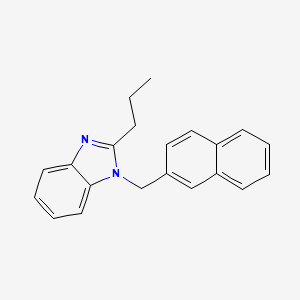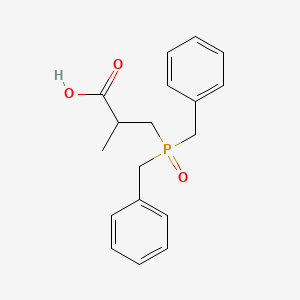
3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide, also known as CBHPH, is a hydrazone derivative that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through different methods and has shown promising results in scientific research, particularly in the areas of cancer therapy, antimicrobial activity, and enzyme inhibition. In
作用機序
The mechanism of action of 3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide varies depending on the application. In cancer therapy, 3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide inhibits the Akt/mTOR signaling pathway, which leads to the induction of apoptosis in cancer cells. In antimicrobial activity, 3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide disrupts the bacterial cell membrane, leading to cell death. In enzyme inhibition, 3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and leading to increased cholinergic activity.
Biochemical and Physiological Effects:
3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide has shown various biochemical and physiological effects, including induction of apoptosis in cancer cells, inhibition of bacterial growth, and increased cholinergic activity. Additionally, 3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further research.
実験室実験の利点と制限
One of the advantages of 3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide is its low toxicity, which makes it a safer alternative to other compounds. Additionally, 3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide has shown high yield and purity in synthesis, making it a cost-effective option for lab experiments. However, one limitation of 3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide is its limited solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for 3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide research, including the exploration of its potential as a therapeutic agent for cancer and Alzheimer's disease. Additionally, further research is needed to determine the optimal dosage and administration of 3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide for different applications. Furthermore, the development of novel synthesis methods and modifications to the structure of 3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide may lead to improved efficacy and reduced toxicity.
合成法
3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide can be synthesized through various methods, including the reaction between 4-hydroxybenzaldehyde and 3-(9H-carbazol-9-yl)propanohydrazide in the presence of a catalyst such as acetic acid. Another method involves the reaction between 4-hydroxybenzaldehyde and 3-(9H-carbazol-9-yl)propanehydrazide in the presence of a base such as sodium hydroxide. Both methods have shown to be effective in synthesizing 3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide with high yield and purity.
科学的研究の応用
3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide has shown potential in various scientific research applications, particularly in the areas of cancer therapy, antimicrobial activity, and enzyme inhibition. In cancer therapy, 3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide has been shown to induce apoptosis in cancer cells through the inhibition of the Akt/mTOR signaling pathway. 3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide has also demonstrated antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, 3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide has shown enzyme inhibition activity against acetylcholinesterase, which is a target for the treatment of Alzheimer's disease.
特性
IUPAC Name |
3-carbazol-9-yl-N-[(E)-(4-hydroxyphenyl)methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c26-17-11-9-16(10-12-17)15-23-24-22(27)13-14-25-20-7-3-1-5-18(20)19-6-2-4-8-21(19)25/h1-12,15,26H,13-14H2,(H,24,27)/b23-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWHDILRZOLZSS-HZHRSRAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)NN=CC4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)N/N=C/C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-1,2-ethanediamine](/img/structure/B6118229.png)
![methyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6118239.png)
![6-(4-ethoxyphenyl)-4-(methoxymethyl)-2-methyl-5,6-dihydropyrido[3'',2'':4',5']thieno[3',2':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B6118244.png)

![ethyl 4-{[N-[(4-bromophenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl]amino}benzoate](/img/structure/B6118258.png)
![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6118269.png)
![(1H-benzimidazol-2-ylmethyl){[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B6118273.png)
![1-[1-(2,5-dimethoxybenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6118277.png)
![(5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B6118300.png)

![N-(4-ethoxyphenyl)-N'-(5-{[(4-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B6118314.png)
![2-(2-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenoxy)ethanol](/img/structure/B6118321.png)
![ethyl 2-{[N-(4-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6118329.png)